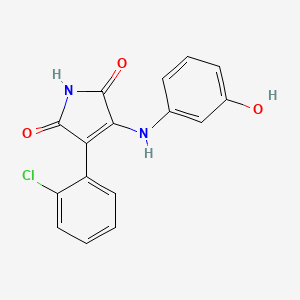

4-Arylmaleimide deriv. 6p

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H11ClN2O3 |

|---|---|

Molekulargewicht |

314.72 g/mol |

IUPAC-Name |

3-(2-chlorophenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione |

InChI |

InChI=1S/C16H11ClN2O3/c17-12-7-2-1-6-11(12)13-14(16(22)19-15(13)21)18-9-4-3-5-10(20)8-9/h1-8,20H,(H2,18,19,21,22) |

InChI-Schlüssel |

RSOMSYHDLLNJGQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)NC2=O)NC3=CC(=CC=C3)O)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Arylmaleimide Deriv. 6p and Analogous Structures

Strategic Approaches to Maleimide (B117702) Synthesis

The construction of the maleimide core is a critical step in the synthesis of 4-arylmaleimide derivatives. Over the years, both classical and modern synthetic routes have been developed to achieve this.

The traditional and most common method for synthesizing the maleimide core involves a two-step process starting from maleic anhydride and a primary amine. This process is initiated by the formation of a maleamic acid intermediate, which is subsequently cyclized to form the maleimide ring. google.comgoogle.com

The key step in this classical approach is the cyclodehydration of the maleamic acid. Several reagents and conditions have been employed to facilitate this ring-closure:

Acetic Anhydride and Sodium Acetate: This is a widely used method where acetic anhydride acts as the dehydrating agent, and sodium acetate serves as a catalyst. google.com

Thermal Cyclodehydration: This method involves heating the maleamic acid, often in the presence of an acid catalyst and an azeotroping solvent to remove the water formed during the reaction. google.comgoogle.com However, this method can be slow and may require high temperatures.

DCC and HOBt: Milder conditions for cyclization can be achieved using dicyclohexylcarbodiimide (DCC) as a coupling agent, sometimes in the presence of 1-hydroxybenzotriazole (HOBt). google.comgoogle.com This method proceeds through an active ester intermediate, which facilitates the ring closure. A significant drawback of this method is the formation of dicyclohexylurea (DCU) as a byproduct, which can be challenging to remove from the final product. google.com

A notable variation of the classical approach involves the reaction of an amino acid with maleic anhydride, which upon heating, yields N-substituted maleimides. arkat-usa.org

Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for constructing maleimide and substituted maleimide structures. These modern techniques often involve transition-metal-catalyzed reactions and offer greater control over the substitution pattern of the maleimide ring. rsc.org

Transition-Metal-Catalyzed Annulations:

Palladium-Catalyzed Reactions: Palladium catalysts have been utilized in the annulation of 2-iodobiphenyls with maleimides to produce succinimide-fused 9,10-dihydrophenanthrenes. researchgate.net Another palladium-catalyzed approach involves the cyclization of alkynes with isocyanides, which, after hydrolysis, provides a route to polysubstituted maleimides. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the sequential annulation/Michael addition cascade of arylamides with maleimides to synthesize succinimide-tethered isoquinoline-1,3-diones. researchgate.net

Ruthenium-Catalyzed Cocyclization: An intermolecular [2 + 2 + 1] cocyclization of isocyanates, alkynes, and carbon monoxide, catalyzed by ruthenium, yields polysubstituted maleimides in high yields. organic-chemistry.org

Other Modern Methods:

Phosphine-Catalyzed Isomerization: A novel approach for the synthesis of 3,4-disubstituted maleimides involves the phosphine-catalyzed isomerization of α-succinimide-substituted allenoates, followed by a cascade γ′-addition with aryl imines. mdpi.com

Photocatalysis and Electrochemical Methods: These emerging techniques offer more sustainable and selective pathways for synthesizing complex molecules derived from maleimides. rsc.org

Targeted Synthesis of 4-Arylmaleimide deriv. 6p

While specific literature on the synthesis of "this compound" is not available, a plausible synthetic route can be devised based on established methodologies for analogous 3,4-disubstituted maleimides. The following sections outline a detailed retrosynthetic analysis and a potential reaction pathway.

A logical retrosynthetic approach to a generic 4-arylmaleimide derivative (where the aryl group is at C4 and another substituent, R', is at C3) would involve disconnecting the maleimide ring. A key disconnection would be the bond between the nitrogen and one of the carbonyl carbons, leading back to a substituted maleic anhydride and a primary amine.

Alternatively, and more in line with modern synthetic strategies for substituted maleimides, a retrosynthetic analysis based on a convergent approach can be envisioned. For a target molecule like This compound , which we will define for this article as a 3-substituted-4-arylmaleimide, a plausible disconnection is at the C3-C4 bond of the maleimide ring or the bonds forming the ring itself from acyclic precursors.

A practical retrosynthetic pathway for a 3,4-disubstituted maleimide is shown below:

This generalized retrosynthesis suggests that the target compound can be constructed from simpler, readily available starting materials through a series of well-established reactions.

Based on the retrosynthetic analysis, a specific forward synthesis can be proposed. A highly effective method for constructing 3,4-disubstituted maleimides is the palladium-catalyzed cross-coupling of 3,4-dihalomaleimides with organometallic reagents. organic-chemistry.org

The synthesis would commence with the preparation of a suitable N-substituted 3,4-dihalomaleimide.

Step 1: Synthesis of N-substituted Maleimide The synthesis begins with the reaction of maleic anhydride with a primary amine (R''-NH₂) to form the corresponding N-substituted maleimide. This is a classic condensation reaction.

| Reactant 1 | Reactant 2 | Product | Conditions |

| Maleic Anhydride | R''-NH₂ | N-R''-maleamic acid | Room Temperature |

| N-R''-maleamic acid | - | N-R''-maleimide | Acetic anhydride, Sodium acetate, Heat |

Step 2: Dihalogenation of N-substituted Maleimide The N-substituted maleimide is then halogenated at the C3 and C4 positions. Bromination is a common choice for this transformation.

| Reactant | Reagent | Product | Conditions |

| N-R''-maleimide | N-Bromosuccinimide (NBS) | N-R''-3,4-dibromomaleimide | AIBN (catalyst), CCl₄, Heat |

Step 3: Selective Monosubstitution The 3,4-dibromomaleimide can undergo a selective cross-coupling reaction to introduce the first substituent (R'). This can be achieved using an organometallic reagent under palladium catalysis.

| Reactant | Reagent | Product | Conditions |

| N-R''-3,4-dibromomaleimide | R'-M (e.g., R'-SnBu₃) | N-R''-3-bromo-4-R'-maleimide | Pd(PPh₃)₄, Toluene, Heat |

Step 4: Introduction of the Aryl Group The final step is the introduction of the aryl group at the C4 position via a second cross-coupling reaction, such as a Suzuki or Stille coupling.

| Reactant | Reagent | Product | Conditions |

| N-R''-3-bromo-4-R'-maleimide | Ar-B(OH)₂ (Arylboronic acid) | This compound | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, Heat |

This stepwise approach allows for the controlled and selective introduction of different substituents at the C3 and C4 positions of the maleimide ring, providing a versatile route to a wide range of 4-arylmaleimide derivatives.

Specific Reaction Pathways for this compound Formation

Key Coupling Reactions and Cyclization Steps

The formation of the complex heterocyclic system of derivative 6p hinges on the reaction between a substituted N-arylmaleimide and a binucleophilic thiol. The synthesis is achieved by condensing 5-((4-tert-butylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol with N-(4-fluorophenyl)maleimide. researchgate.net This transformation is a tandem reaction that involves two key steps:

Michael Addition: The reaction initiates with a Michael-type conjugate addition. The thiol group of the 1,2,4-triazole derivative acts as a nucleophile, attacking one of the electrophilic carbon atoms of the maleimide's carbon-carbon double bond. This step results in the formation of a succinimide (B58015) thioether intermediate.

Intramolecular Cyclization/Recyclization: Following the initial addition, an intramolecular cyclization occurs. The nitrogen atom of the triazole ring attacks one of the carbonyl groups of the succinimide ring. This leads to the formation of a new heterocyclic ring and the generation of the final thiazolo[3,2-b] researchgate.netnih.govthieme-connect.comtriazol-6-one core structure of compound 6p. researchgate.net This type of reaction, where a binucleophile reacts with a maleimide to form a new heterocyclic system, is a known strategy for building complex molecular architectures.

The synthesis of the N-arylmaleimide precursor itself is a critical preliminary step. Generally, N-substituted maleimides are prepared via a two-step process:

Amic Acid Formation: Maleic anhydride is reacted with a primary amine (in this case, 4-fluoroaniline) to form the corresponding maleamic acid.

Cyclodehydration: The maleamic acid is then cyclized to the maleimide, typically by heating with a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate.

Catalytic Systems Employed in the Synthesis of this compound

In the specific synthesis of derivative 6p, the condensation reaction is carried out in acetic acid, which serves as both the solvent and an acid catalyst. researchgate.net The acidic medium facilitates the reaction, likely by activating the maleimide carbonyl groups towards nucleophilic attack.

While this specific synthesis employs a simple acid catalyst, the broader synthesis of 3,4-disubstituted maleimide cores, analogous to the precursor of 6p, often utilizes more complex catalytic systems. These include:

Palladium-based Catalysts: Palladium catalysis is widely used for the synthesis of arylmaleimides through various cross-coupling reactions. For instance, palladium-catalyzed carbonylative cyclization of alkynes and isocyanides provides a route to polysubstituted maleimides.

Phosphine Catalysts: Phosphine-catalyzed reactions have emerged as a powerful method for synthesizing 3,4-disubstituted maleimides. These reactions can involve cascade processes, such as the isomerization of α-succinimide-substituted allenoates followed by addition to imines, to generate highly functionalized maleimide structures.

These alternative catalytic systems offer pathways to a diverse range of arylmaleimide structures that could potentially be used in the synthesis of analogues of 6p.

Optimization of Synthetic Parameters for this compound Production

The optimization of synthetic parameters is crucial for maximizing the yield and purity of the target compound while minimizing reaction time and by-product formation.

Evaluation of Reaction Solvents and Temperature Profiles

For the synthesis of derivative 6p, acetic acid was chosen as the reaction solvent. researchgate.net The use of a protic acid solvent can be advantageous in promoting the key Michael addition and subsequent cyclization steps. The reaction is typically conducted under reflux conditions, indicating that elevated temperatures are necessary to overcome the activation energy barrier for the cyclization step.

In the broader context of synthesizing N-arylmaleimides and their derivatives, solvent choice is critical. For N-alkylation reactions to produce substituted maleimides, solvents like acetonitrile have been found to be effective, particularly under microwave irradiation which can significantly shorten reaction times.

Impact of Reagent Stoichiometry and Addition Rates

In the synthesis of 6p, the triazole-thiol and the N-arylmaleimide are the key reactants. While the specific stoichiometry used in the original synthesis is not detailed in the provided information, typically, a near-equimolar ratio of the nucleophile and the maleimide is employed. An excess of one reagent might be used to drive the reaction to completion, but this can also lead to purification challenges. The rate of addition of one reagent to another is generally not a critical parameter in this type of condensation reaction, which is run to equilibrium at reflux.

Monitoring Reaction Progress and Yield Enhancement Strategies

The progress of the synthesis of 6p and similar compounds can be monitored using standard chromatographic techniques, such as Thin Layer Chromatography (TLC). This allows for the determination of the point at which the starting materials have been consumed and the reaction is complete.

Yield enhancement strategies for this type of reaction often focus on ensuring the purity of the starting materials and optimizing the reaction conditions (solvent, temperature, and reaction time). For the synthesis of 6p, a good yield was reported, suggesting the chosen conditions are effective. researchgate.net Further yield enhancement could potentially be achieved by screening other acid catalysts or by exploring different solvent systems. The use of microwave irradiation has been shown to improve yields and reduce reaction times in the synthesis of related maleimide derivatives.

Scalability Considerations for this compound Synthesis

The scalability of a synthetic route is a critical consideration for the potential application of a compound in areas that require larger quantities. The synthesis of derivative 6p involves a condensation reaction that is generally amenable to scale-up. However, several factors need to be considered:

Heat Transfer: The reaction is conducted at an elevated temperature. On a larger scale, efficient heat transfer becomes more critical to maintain a consistent reaction temperature throughout the mixture.

Reagent Addition: While not critical on a lab scale, the rate of addition of reagents may need to be controlled on a larger scale to manage any potential exotherms.

Work-up and Purification: The purification of the final product is achieved by recrystallization from ethanol. researchgate.net On a larger scale, this process would need to be optimized to ensure efficient removal of impurities and to maximize the recovery of the pure product. The handling of larger volumes of solvents and the filtration and drying of larger quantities of solid material are practical considerations.

Availability of Starting Materials: The scalability of the synthesis also depends on the commercial availability and cost of the starting materials, namely 5-((4-tert-butylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol and N-(4-fluorophenyl)maleimide. The synthesis of these precursors would also need to be scalable.

Process Intensification Techniques

Process intensification in the synthesis of 4-arylmaleimides aims to enhance reaction rates, improve yields, and simplify workup procedures. While specific intensified processes for "deriv. 6p" are not detailed in the public domain, general techniques applicable to maleimide synthesis include microwave-assisted synthesis and flow chemistry.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times for the synthesis of N-substituted maleimides. For instance, the conversion of 3,4-diphenylmaleic anhydride to 3,4-diphenylmaleimide using ammonia was studied under various conditions, with microwave irradiation at 120°C for 4 minutes showing promising results. rsc.org This method offers a substantial improvement over conventional heating, which often requires longer reaction times and higher temperatures.

Flow Chemistry: Continuous flow reactors offer advantages such as precise control over reaction parameters (temperature, pressure, and residence time), enhanced heat and mass transfer, and improved safety for highly exothermic reactions. Although specific applications in 4-arylmaleimide synthesis are not widely reported, the principles of flow chemistry are well-suited to address the challenges of traditional batch processes.

A comparative overview of conventional and intensified techniques is presented below:

| Technique | Typical Reaction Time | Temperature | Key Advantages |

| Conventional Heating | Several hours | High | Simple setup |

| Microwave-Assisted | Minutes | Moderate to High | Rapid heating, shorter reaction times |

| Flow Chemistry | Seconds to minutes | Precisely controlled | Enhanced safety, scalability, and control |

Economic and Environmental Viability of Synthetic Routes

The economic and environmental viability of synthesizing 4-arylmaleimide derivatives is a critical consideration for both laboratory-scale research and industrial production. Green chemistry principles are increasingly being applied to minimize the environmental footprint of these synthetic processes.

Atom Economy: One of the key principles of green chemistry is maximizing atom economy. The synthesis of N-phenylmaleimides from maleic anhydride and anilines is inherently atom-efficient, with water being the only byproduct. tandfonline.com Some methods report atom economies as high as 92%. tandfonline.com

Solvent Selection: The choice of solvent plays a significant role in the environmental impact of a synthetic route. While solvents like diethyl ether and cyclohexane have been traditionally used, they are not considered environmentally friendly. tandfonline.com Research into greener alternatives is ongoing. A study on the synthesis of MIL-53(Fe) highlighted that the use of solvents like dimethylformamide (DMF) and ethanol contributes significantly to the environmental impact, and opting for greener solvents like water can reduce both environmental effects and costs. dtu.dk

Catalysis: The use of catalysts can improve reaction efficiency and reduce the need for harsh reaction conditions. For example, the use of P₂O₅ as a catalyst in the synthesis of N-(4-hydroxyphenyl)maleimide has been shown to minimize reaction temperatures and give high yields.

The following table summarizes some green chemistry metrics for different synthetic approaches to N-aryl maleimides:

| Synthetic Approach | Solvents | Atom Economy | Environmental Considerations |

| Conventional Two-Step | Diethyl ether, Cyclohexane | High | Use of non-green solvents. tandfonline.com |

| Grinding Method | Minimal solvent | ~27% | Requires alkylating agents. tandfonline.com |

| Direct Synthesis | Varies | ~92% | Highly atom-efficient. tandfonline.com |

Purification and Isolation Techniques for this compound

The purification and isolation of the target 4-arylmaleimide derivative from the reaction mixture are crucial steps to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Chromatographic Separations (e.g., Column Chromatography, HPLC)

Column chromatography is a widely used technique for the purification of organic compounds, including 4-arylmaleimide derivatives. wikipedia.orguvic.calibretexts.org

Flash Column Chromatography: This is a common method for the purification of 3,4-disubstituted maleimides. mdpi.com The crude product is dissolved in a minimum amount of solvent and loaded onto a silica gel column. A solvent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is then passed through the column to elute the compounds at different rates based on their polarity. The separation is often monitored by thin-layer chromatography (TLC). mdpi.commagritek.com

A typical solvent system for the column chromatography of N-phenylmaleimide derivatives is a 1:1 mixture of hexane and ethyl acetate. researchgate.net

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical purposes, reversed-phase HPLC can be employed. This technique uses a non-polar stationary phase and a polar mobile phase.

Recrystallization and Other Solid-Liquid Separation Methods

Recrystallization is a powerful technique for purifying solid compounds. wisc.edumt.comyoutube.com The principle is based on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures.

The process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration. youtube.com

Common solvents for the recrystallization of N-arylmaleimides include ethanol and mixtures of hexane and ethyl acetate. researchgate.net The choice of solvent is critical and is often determined empirically.

The table below outlines common purification techniques for 4-arylmaleimide derivatives:

| Purification Technique | Principle | Typical Solvents/Mobile Phases | Application |

| Flash Column Chromatography | Differential adsorption on a stationary phase. uvic.camdpi.com | Hexane/Ethyl acetate mixtures. researchgate.net | General purification of reaction mixtures. |

| Recrystallization | Differential solubility at varying temperatures. wisc.edumt.com | Ethanol, Hexane/Ethyl acetate. researchgate.net | Final purification of solid products. |

Chemical Reactivity and Mechanistic Investigations of 4 Arylmaleimide Deriv. 6p

Electrophilic Nature of the Maleimide (B117702) Moiety in 4-Arylmaleimide deriv. 6p

The maleimide core is characterized by an electron-deficient carbon-carbon double bond, a consequence of the two adjacent electron-withdrawing carbonyl groups. This electronic arrangement renders the double bond highly susceptible to attack by nucleophiles, a defining feature of its reactivity profile.

The quintessential reaction of the maleimide moiety is the Michael addition, or conjugate addition, where a nucleophile attacks one of the olefinic carbons. semanticscholar.orgmasterorganicchemistry.com This reaction is a powerful tool for forming carbon-heteroatom and carbon-carbon bonds under mild conditions. nih.govorganic-chemistry.org

Thiols and amines are common nucleophiles that readily react with 4-arylmaleimides. The reaction with thiols, in particular, is a cornerstone of bioconjugation chemistry, used to link molecules to cysteine residues in proteins. nih.gov The reaction proceeds via the attack of the thiolate anion on the maleimide double bond to form a stable thiosuccinimide adduct. researchgate.net N-aryl maleimides have been shown to react significantly faster with thiols compared to their N-alkyl counterparts. ucl.ac.uk

Similarly, primary and secondary amines can participate in Michael additions with 4-arylmaleimides. The reaction with amines is also a valuable method for the synthesis of functionalized succinimide (B58015) derivatives. The relative reactivity is dependent on the nucleophilicity of the amine and the specific substitution on the aryl ring of the maleimide.

Table 1: Representative Data for Michael Addition of Thiols and Amines to a Generic 4-Arylmaleimide

| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Thiophenol | Acetonitrile | 25 | 1 | 95 |

| Benzylamine | Dichloromethane | 25 | 2 | 92 |

| Cysteine (N-acetyl) | Phosphate Buffer (pH 7.4) | 37 | 0.5 | >99 |

| Aniline (B41778) | Toluene | 80 | 6 | 85 |

This table presents illustrative data compiled from general findings in organic chemistry literature.

When the Michael addition creates a new stereocenter, the stereochemical outcome is of paramount importance, especially in the synthesis of chiral drugs. The addition of a nucleophile to the planar maleimide ring can, in principle, occur from either face, leading to a racemic mixture of enantiomers. However, the use of chiral catalysts or chiral auxiliaries can induce facial selectivity, resulting in an excess of one enantiomer. mdpi.combeilstein-journals.org

Organocatalysts, such as chiral amines or thioureas, have been successfully employed to catalyze asymmetric Michael additions to maleimides with high enantioselectivity. mdpi.com The catalyst typically activates the maleimide electrophile and/or the nucleophile and provides a chiral environment that directs the approach of the nucleophile to one face of the maleimide ring. The stereochemical outcome—whether the R or S enantiomer is formed—is dependent on the specific catalyst and reaction conditions employed.

Table 2: Illustrative Stereochemical Outcomes for Catalyzed Michael Additions

| Nucleophile | Chiral Catalyst | Solvent | Enantiomeric Excess (ee %) | Predominant Stereoisomer |

| Acetylacetone | Calix ijcps.orgthiourea (B124793) derivative | Toluene/Water | up to 94 | Not Specified |

| Isobutyraldehyde | α,β-Dipeptide | Solvent-free | up to 94 | Not Specified |

| Thiophenol | Chiral N-heterocyclic carbene | Toluene | 85 | Not Specified |

This table presents representative data from studies on asymmetric Michael additions to maleimide systems. beilstein-journals.org

While the 1,4-conjugate addition is the most common reaction pathway, nucleophilic attack can also occur at the carbonyl carbons of the maleimide ring. This 1,2-addition is generally less favored for softer nucleophiles like thiols but can be observed with harder nucleophiles. semanticscholar.org Furthermore, the resulting succinimide ring can undergo hydrolysis, particularly under basic conditions, leading to ring-opening and the formation of maleamic acid derivatives. ucl.ac.ukmdpi.com The stability of the thiosuccinimide linkage formed from thiol addition is a significant area of research, as the reversibility of the Michael addition (retro-Michael reaction) can be a limitation in applications like antibody-drug conjugates. ucl.ac.uk

Michael Addition Reactions with Nucleophilic Species

Cycloaddition Reactions Involving this compound

The carbon-carbon double bond of the maleimide ring also makes it an excellent participant in cycloaddition reactions, most notably the Diels-Alder reaction.

In the Diels-Alder reaction, the maleimide acts as a dienophile (a 2π-electron component) that reacts with a conjugated diene (a 4π-electron component) to form a six-membered ring adduct. masterorganicchemistry.comrsc.org This [4+2] cycloaddition is a powerful and stereospecific method for constructing complex cyclic systems. nih.govjst.go.jp The reaction is favored by the electron-deficient nature of the maleimide double bond.

The reaction of N-arylmaleimides with various dienes, such as furan, thiophene, and pyridone derivatives, has been extensively studied. nih.govjst.go.jp These reactions typically proceed under thermal conditions to yield bicyclic adducts. The stereoselectivity of the Diels-Alder reaction is a key feature; it is a syn addition, and the stereochemistry of the dienophile is retained in the product. Generally, the reaction can lead to both endo and exo isomers. The endo product is often kinetically favored due to secondary orbital interactions, while the exo product is typically the thermodynamically more stable isomer. nih.gov

Table 3: Representative Data for Diels-Alder Reactions of N-Arylmaleimides

| Diene | Dienophile | Solvent | Temperature (°C) | Product Stereochemistry |

| 2,5-Dimethylfuran | 1-p-tolyl-1H-pyrrole-2,5-dione | Toluene | 80 | exo adduct |

| Furan | 1-p-tolyl-1H-pyrrole-2,5-dione | Diethyl ether | Room Temp | endo adduct |

| Buta-1,3-diene | N-phenylmaleimide | Toluene | >120 | Not Specified |

This table presents illustrative data compiled from general findings in organic chemistry literature. rsc.orgnih.gov

The Enigmatic Case of "this compound": A Search for a Specific Chemical Entity

A comprehensive investigation into the scientific literature reveals a notable absence of a specific chemical compound designated as "this compound." Despite extensive searches across chemical databases and scholarly articles, no research has been identified that synthesizes, characterizes, or investigates the reactivity of a molecule fitting this precise description. This suggests that the designation "6p" may be a specific label used within a research publication for a compound that is not a 4-arylmaleimide, or it may be an erroneous citation.

The search for this specific derivative included targeted queries for its chemical reactivity, mechanistic investigations, and functional group transformations. These inquiries, however, did not yield any relevant results, precluding a detailed discussion on its scientific properties as outlined in the requested structure.

Interestingly, the designation "6p" has appeared in chemical literature in the context of other molecular frameworks. For instance, a study on the structure-antitumor activity of aza- and diaza-anthracene-2,9,10-triones describes a dihydro derivative labeled as 6p . mdpi.com This compound, however, is a 5,8-dihydro-1,8-diazaanthraquinone, a distinctly different class of molecule from the 4-arylmaleimides. The paper notes that compound 6p was an unstable intermediate that could not be isolated in its pure form and was subsequently oxidized. mdpi.com

Similarly, the label 6p has been assigned to an azepine derivative in research focused on modular access to these seven-membered rings through carbonylative C-C bond activation. acs.org Again, this compound bears no structural relation to the 4-arylmaleimide family.

The consistent lack of information for a "this compound" across multiple search strategies, contrasted with the appearance of "6p" to denote unrelated structures, strongly indicates that the requested compound has not been documented in the accessible scientific literature under this name. Therefore, a detailed article on its chemical reactivity, cycloadditions, functional group transformations, and kinetic or thermodynamic aspects cannot be generated.

Elucidation of Reaction Mechanisms for this compound Transformations

Intermediate Isolation and Characterization

In the study of reaction mechanisms involving N-arylmaleimides, the isolation and characterization of transient intermediates are crucial for elucidating the step-by-step pathway of a chemical transformation. These intermediates are often short-lived and highly reactive, making their isolation a significant experimental challenge. unacademy.comfiveable.me

One common reaction of N-arylmaleimides is the Michael addition of a nucleophile to the activated double bond. In reactions with binucleophilic agents, such as those containing N,S or N,N atoms, a succinimide intermediate is typically formed first. mdpi.com For instance, the reaction of an N-arylmaleimide with a thioamide involves the initial nucleophilic attack of the sulfur atom on the maleimide's double bond, leading to a succinimide intermediate (a thio-succinimide). nih.gov Under specific conditions, such as using anhydrous solvents and controlling the reaction time, it is possible to isolate these adducts before they undergo subsequent reactions like hydrolysis or intramolecular cyclization. mdpi.com

In a study involving the reaction of N-arylmaleimides with thioacetamide, different intermediates and products were formed depending on the reaction conditions. When conducted at 50 °C in dioxane, epithiopyrrolo[3,4-c]pyridines could be isolated. These compounds are themselves intermediates that, upon heating, can eliminate hydrogen sulfide (B99878) to form more stable pyrrolo[3,4-c]pyridines. nih.govnih.gov The characterization of such isolated intermediates is typically performed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography, to definitively establish their molecular structure.

Table 1: Examples of Isolated Intermediates in N-Arylmaleimide Reactions

| Reactant | Nucleophile | Isolated Intermediate | Reaction Conditions | Ref. |

|---|---|---|---|---|

| N-Aryl-maleimide | N-acetyl-L-cysteine | Thio-succinimide conjugate | Anhydrous acetonitrile | mdpi.com |

| N-Aryl-maleimide | Thioacetamide | Epithiopyrrolo[3,4-c]pyridine | Dioxane, 50 °C | nih.govnih.gov |

This table is illustrative of intermediates formed from the general class of N-arylmaleimides.

Transition State Analysis

Transition state analysis provides insight into the highest energy point along a reaction coordinate, governing the reaction's rate and stereochemical outcome. For N-arylmaleimides, transition state analysis has been particularly important in understanding their behavior in cycloaddition reactions. These analyses are often performed using computational methods, such as Density Functional Theory (DFT), which can model the geometry and energy of the transition state. durgapurgovtcollege.ac.in

In [3+2] cycloaddition reactions, for example between a nitrone and an N-arylmaleimide, computational studies can predict whether the reaction proceeds via an endo or exo transition state, which in turn determines the stereochemistry of the final product. These models often reveal that the formation of the new chemical bonds is not perfectly synchronous, leading to what is described as a one-step, non-concerted mechanism. researchgate.net

For Diels-Alder reactions, where N-arylmaleimides act as dienophiles, the stereoselectivity is explained by the geometry of the transition state. Bifunctional organocatalysts, such as those based on thiourea or squaramide, can activate both the dienophile (the N-arylmaleimide) and the diene simultaneously through hydrogen bonding. This creates a highly organized, chiral transition state assembly that directs the approach of the reactants, leading to high enantioselectivity. rsc.org Plausible transition state models for these catalyzed reactions show specific interactions, like π-π stacking and hydrogen bonds, that stabilize one transition state over another. rsc.orgscielo.br

Similarly, in ruthenium-catalyzed C-H alkylation reactions involving N-arylmaleimides, the observed enantioselectivity and diastereoselectivity are rationalized by analyzing the steric interactions in the transition state. The coordination of the maleimide to the chiral metal catalyst creates a specific conformational arrangement that favors one stereochemical pathway. chinesechemsoc.org

Table 2: Key Features of Transition State Analyses for N-Arylmaleimide Reactions

| Reaction Type | Method of Analysis | Key Findings | Ref. |

|---|---|---|---|

| [3+2] Cycloaddition | DFT Calculations (MEDT) | One-step, non-concerted mechanism; preference for endo pathway. | researchgate.net |

| [4+2] Diels-Alder Cycloaddition | Computational Modeling | Dual activation by catalyst via H-bonding; explains stereoselectivity. | rsc.org |

| Ru(II)-Catalyzed C-H Alkylation | Stereocontrol Model | Steric hindrance in the metal-ligand-substrate complex determines stereochemical outcome. | chinesechemsoc.org |

This table summarizes findings from transition state analyses of the general class of N-arylmaleimides.

Structure Activity Relationship Sar and Structure Interaction Relationship Sir for 4 Arylmaleimide Deriv. 6p Scaffolds

Influence of Aryl Substituents on Biological and Chemical Activity

The aryl moiety attached to the C4 position of the maleimide (B117702) ring plays a pivotal role in modulating the compound's activity. Docking studies have shown that the 4-arylmaleimide group can bind effectively within the active sites of target proteins like GSK-3β. mdpi.com The nature and position of substituents on this aryl ring can significantly alter binding affinity and biological response through electronic and steric effects.

The electronic properties of substituents on the aryl ring, often quantified by Hammett constants (σ), have a demonstrable impact on the activity of 4-arylmaleimide derivatives. mdpi.compsgcas.ac.in The Hammett equation, log(k/k₀) = ρσ, provides a framework for correlating reaction rates and equilibrium constants with the electronic-donating or -withdrawing nature of substituents. numberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) studies on 3-anilino-4-arylmaleimides have shown that electron-withdrawing groups at the meta-position of the 4-phenyl ring can increase biological activity. tandfonline.com A positive ρ (rho) value in a Hammett plot signifies that the reaction is facilitated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. psgcas.ac.innumberanalytics.com For instance, in studies of N-arylmaleimides, the chemical shifts in NMR spectra have been correlated with Hammett σ values to quantitatively assess substituent effects. koreascience.kr Specifically, electron-withdrawing substituents on the N-aryl ring of maleimides increase the rate of thio-succinimide ring opening, which can lead to more stable bioconjugates by minimizing thiol exchange reactions. mdpi.com

Table 1: Influence of Electronic Effects of Aryl Substituents on Activity

| Substituent (X) at meta-position | Hammett Constant (σ_meta) | Observed Biological Activity Trend | Reference |

|---|---|---|---|

| -NO₂ | 0.71 | Increased Activity | tandfonline.com |

| -Br | 0.39 | Increased Activity | koreascience.kr |

| -Cl | 0.37 | Increased Activity | tandfonline.comkoreascience.kr |

| -H | 0.00 | Baseline Activity | koreascience.kr |

| -CH₃ | -0.07 | Decreased Activity | tandfonline.com |

| -OCH₃ | 0.12 | Variable/Context Dependent | koreascience.kr |

This table is illustrative and based on general findings in the literature. Actual values and effects can be highly system-dependent.

Steric hindrance, resulting from the spatial arrangement of atoms, significantly influences the conformational stability and reactivity of 4-arylmaleimides. numberanalytics.com The presence of bulky substituents on the aryl ring can restrict rotation around the C-N or C-C bonds, leading to distinct, and sometimes separable, atropisomers (conformational isomers). researchgate.netacs.orgnih.gov

The concept of aromaticity, which describes the increased stability of certain cyclic conjugated systems, is a key factor in the reactivity of these compounds. diva-portal.org The introduction of heteroaromatic rings (containing atoms other than carbon) in place of or in addition to the aryl ring can significantly impact developability parameters such as solubility, protein binding, and metabolic stability. nih.gov

Role of the Maleimide Core Modifications on Activity

The maleimide ring itself is not merely a passive scaffold; it is an active pharmacophore. Its reactivity, particularly towards nucleophiles like the thiol group of cysteine residues, is central to the biological activity of many of these derivatives. mdpi.comwikipedia.org Modifications to this core, such as N-substitution or changes to the ring structure, have profound implications.

The substituent attached to the nitrogen atom of the maleimide ring (N-substitution) is a critical determinant of the compound's properties. The nature of the N-substituent influences reactivity, stability, and biological interactions.

N-aryl maleimides, for example, react with thiols approximately 2.5 times faster than their N-alkyl counterparts. mdpi.com This enhanced reactivity is advantageous in applications like bioconjugation. mdpi.comwikipedia.org Furthermore, the electronic nature of the N-aryl substituent modulates the stability of the resulting maleimide-thiol adduct. Electron-withdrawing groups on the N-aryl ring can accelerate the hydrolysis of the thiosuccinimide intermediate, leading to a more stable, ring-opened product that is less susceptible to retro-Michael reactions (thiol exchange). mdpi.comnih.gov

In the context of enzyme inhibition, the N-substituent often provides key interactions with the target protein. Studies on GSK-3β inhibitors show that the N-substituent can engage in crucial hydrogen bonding or occupy specific sub-pockets within the active site. For example, in 3-anilino-4-arylmaleimides, hydrophobic interactions involving the 3-anilino ring (an N-substituent on the maleimide core) were found to increase biological activity. tandfonline.com

Table 2: Effect of N-Substitution on Maleimide Properties

| N-Substituent Type | Reactivity with Thiols | Stability of Thiol Adduct | Key Interactions | Reference |

|---|---|---|---|---|

| N-Alkyl | Standard | Prone to thiol exchange | Flexible, can adapt to binding site | mdpi.commdpi.com |

| N-Aryl | Faster (approx. 2.5x) | Can be stabilized by EWGs | Provides hydrophobic/pi-stacking interactions | tandfonline.commdpi.com |

| N-Aryl with EWG* | Faster | Increased stability via hydrolysis | Modulates electronic properties for binding | mdpi.comnih.gov |

| N-Aryl with EDG** | Faster | Less stable adduct | Modulates electronic properties for binding | mdpi.com |

*EWG: Electron-Withdrawing Group **EDG: Electron-Donating Group

Modifying the maleimide ring itself, for instance by saturating the double bond to form a succinimide (B58015), drastically alters its chemical and biological properties. The C=C double bond in the maleimide ring is a key electrophilic center, responsible for its reactivity in Michael additions with nucleophiles like thiols. wikipedia.orgmdpi.com Saturation of this bond to form a succinimide removes this reactivity, which can abolish certain types of biological activity. mdpi.com

Conversely, substitutions on the double bond of the maleimide ring can tune its reactivity. The introduction of substituents at the C3 and C4 positions can influence anti-leishmanial activities, with 3,4-non-substituted maleimides generally showing the strongest activity compared to 3-methyl or 3,4-dichloro derivatives. mdpi.com Ring expansion or recyclization reactions, where the maleimide ring is opened and reclosed with binucleophiles, can lead to entirely new heterocyclic systems with different biological profiles. nih.gov These structural modifications fundamentally change the geometry and electronic distribution of the scaffold, leading to interactions with different biological targets or altered affinity for the original target.

Compound Names Table

| Abbreviation/Name | Chemical Name |

| 4-Arylmaleimide deriv. 6p | (4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-ethoxyphenyl)methylidene]benzohydrazide) - Note: This is a phthalimide (B116566) derivative identified as 6P in one study, not a maleimide. |

| GSK-3β | Glycogen (B147801) Synthase Kinase-3β |

| N-arylmaleimide | N-Aryl-1H-pyrrole-2,5-dione |

| Succinimide | Pyrrolidine-2,5-dione |

| Azaindole | 1H-Pyrrolo[x,y-z]pyridine (specific isomer varies) |

| Benzofuran | 1-Benzofuran |

| Thiosuccinimide | 3-Thioxopyrrolidine-2,5-dione derivative |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. tandfonline.com For analogs of this compound, QSAR studies have been instrumental in identifying the key structural features that govern their potency, particularly as GSK-3β inhibitors. nih.gov

Descriptor Selection and Calculation (e.g., electronic, steric, topological)

To build a QSAR model, the chemical structures of the molecules must be converted into numerical values known as molecular descriptors. researchgate.net A wide array of descriptors can be calculated to capture different aspects of the molecular structure. For arylmaleimide analogs, studies have employed various classes of descriptors. tandfonline.comnih.gov

Software packages like Dragon are commonly used to generate hundreds or even thousands of descriptors from the optimized 3D structures of the molecules. tandfonline.com An alternative approach involves using descriptors derived directly from the Simplified Molecular Input-Line Entry System (SMILES) notation, which has also proven effective for modeling the activity of maleimide derivatives. nih.govresearchgate.net

Table 1: Common Descriptor Types in QSAR Models of 4-Arylmaleimide Analogs

| Descriptor Category | Examples | Description |

|---|---|---|

| Electronic | σ (Hammett constant), Partial Charges | Describe the electronic properties, such as electron-withdrawing or -donating effects. tandfonline.comnih.gov |

| Steric/Topological | Molar Refractivity (MR), Molecular Weight, Shape Indices | Quantify the size, shape, and branching of the molecule. tandfonline.comnih.gov |

| Hydrophobic | π (Hansch constant), LogP | Represent the lipophilicity of the molecule, which influences membrane permeability and binding. nih.gov |

| 3D Descriptors | 3D-MoRSE, WHIM | Encode information from the three-dimensional geometry of the molecule. tandfonline.com |

| Indicator Variables | I | Binary variables indicating the presence or absence of a specific structural feature. nih.gov |

Statistical Modeling Techniques (e.g., PLS, MLR, SVM)

Once descriptors are calculated, a statistical method is used to build the mathematical equation linking them to biological activity. Several techniques have been successfully applied to model the activity of 4-arylmaleimide analogs.

Multiple Linear Regression (MLR): This method creates a simple linear equation relating the most important descriptors to activity. researchgate.net

Partial Least Squares (PLS): A powerful technique, especially when the number of descriptors is large or when they are inter-correlated. PLS is widely used to model the inhibitory activity of maleimides against GSK-3. tandfonline.com

Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR technique that generates a model based on the steric and electrostatic fields surrounding the aligned molecules. nih.govacs.org

Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA that also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the structure-activity relationship. nih.govlew.ro

Monte Carlo method: This approach has been used to develop robust QSAR models for large series of maleimide derivatives by optimizing correlation weights of molecular features represented by SMILES. nih.gov

Predictive Power and External Validation of QSAR Models

A QSAR model is only useful if it is statistically robust and can accurately predict the activity of new, untested compounds. Validation is therefore a critical step. Internal validation is often assessed using the cross-validated correlation coefficient (q² or r²(cv)), while external validation involves using the model to predict the activity of a separate "test set" of compounds, measured by the predictive correlation coefficient (r²(pred)). nih.govd-nb.info

QSAR models for 3-anilino-4-arylmaleimide derivatives have demonstrated strong statistical quality and predictive power. nih.govnih.gov Techniques such as Y-randomization, where the biological activity data is scrambled to ensure the original model was not due to a chance correlation, are also employed to confirm model robustness. tandfonline.com

Table 2: Statistical Results from QSAR Studies on 3-Anilino-4-Arylmaleimide Analogs

| Study Type | Statistical Method | No. of Molecules (Train/Test) | r² (ncv) | q² (cv) | r² (pred) | Reference |

|---|---|---|---|---|---|---|

| 3D-QSAR | CoMFA | 57 / 17 | 0.958 | 0.652 | 0.82 | nih.gov |

| 3D-QSAR | CoMSIA | 57 / 17 | 0.948 | 0.614 | 0.87 | nih.gov |

| 2D-QSAR | Monte Carlo/SMILES | 56 / 18 | 0.862 | - | 0.866 | nih.gov |

(Note: r² (ncv) is the non-cross-validated correlation coefficient for the training set; q² (cv) is the cross-validated correlation coefficient; r² (pred) is the predictive correlation coefficient for the external test set.)

These robust and validated models provide powerful tools to guide the design of new 4-arylmaleimide derivatives with potentially improved activity. lew.ro

Pharmacophore Modeling and Molecular Docking Studies with this compound Analogs

Pharmacophore modeling and molecular docking are powerful computational tools used to investigate the interaction of small molecules like this compound with their biological targets. These methods provide insights into the three-dimensional arrangement of essential chemical features responsible for a molecule's biological activity, guiding the rational design of more effective therapeutic agents. researchgate.netnih.gov

A pharmacophore represents the key spatial arrangement of molecular features necessary for interaction with a specific receptor target. nih.govdovepress.com The generation of a common pharmacophore model for a series of active compounds, such as analogs of this compound, is a critical step in understanding their mechanism of action and in identifying novel, structurally diverse active molecules. nih.gov

This process can be approached from two directions: ligand-based or structure-based. ebi.ac.uk

Ligand-Based Modeling : In the absence of a high-resolution crystal structure of the target protein, a pharmacophore model can be generated by superimposing a set of known active ligands (a training set) and extracting their shared chemical features. medsci.org For 4-arylmaleimide analogs, these features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic (HY) groups, and aromatic rings (AR). medsci.orgnih.gov The maleimide ring itself contains two prominent hydrogen bond acceptor sites in its carbonyl groups. The aryl substituent at the 4-position provides a key aromatic or hydrophobic feature, while substituents on the maleimide nitrogen or the aryl ring can introduce additional interaction points. researchgate.net

Structure-Based Modeling : When the 3D structure of the target protein is known (e.g., from X-ray crystallography), a pharmacophore model can be derived directly from the key interaction points within the ligand-binding site. dovepress.comnih.gov This approach identifies complementary features of the protein's active site, such as specific amino acid residues that act as hydrogen bond donors or acceptors, or hydrophobic pockets. medsci.org

A hypothetical pharmacophore model generated for a series of 4-arylmaleimide analogs targeting a kinase like GSK-3β could consist of several key features. The quality and predictive power of such a model are often validated using a test set of compounds with known activities and by calculating statistical parameters like the correlation coefficient (R²) and root-mean-square deviation (RMSD). nih.govmedsci.org

| Pharmacophore Feature | Description | Potential Origin in 4-Arylmaleimide Scaffold |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen bond. | Oxygen atoms of the maleimide carbonyl groups. |

| Hydrogen Bond Donor (HBD) | An electropositive hydrogen atom attached to an electronegative atom. | N-H group from an aniline (B41778) or similar substituent at the 3-position. researchgate.net |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. | Aryl substituent at the 4-position of the maleimide ring. |

| Hydrophobic (HY) | A non-polar group that interacts favorably with non-polar environments. | Alkyl or aryl substituents on the scaffold. |

Virtual screening (VS) utilizes computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com Both ligand-based and structure-based approaches are employed to filter databases and prioritize molecules for experimental testing.

Ligand-Based Virtual Screening (LBVS) In LBVS, the pharmacophore model generated from known active compounds serves as a 3D query. dovepress.com This query is used to rapidly screen databases containing millions of compounds to find molecules that match the required pharmacophoric features in the correct spatial arrangement. mdpi.com Hits are ranked based on a "fit score," which quantifies how well a molecule's conformation aligns with the pharmacophore model. etflin.com This method is particularly useful for scaffold hopping—identifying new chemical skeletons that possess the same essential features as the original active compounds. researchgate.net

Structure-Based Virtual Screening (SBVS) SBVS relies on the 3D structure of the target protein and primarily uses molecular docking to predict the binding conformation and affinity of a ligand within the target's active site. nih.govekb.eg For this compound analogs targeting GSK-3β, compounds from a library would be docked into the ATP-binding site of the enzyme. researchgate.netresearchgate.net

The docking process involves two main steps:

Pose Generation : Sampling a wide range of conformations and orientations of the ligand within the binding pocket.

Scoring : Evaluating the fitness of each pose using a scoring function, which estimates the binding free energy. The score typically accounts for interactions like hydrogen bonds, electrostatic forces, and hydrophobic contacts between the ligand and protein residues. researchgate.net

Successful docking studies can reveal critical interactions. For instance, the carbonyl groups of the maleimide ring might form hydrogen bonds with the backbone N-H of a key residue in the hinge region of a kinase, a common binding motif for kinase inhibitors. researchgate.net The aryl group could fit into a hydrophobic pocket, contributing to binding affinity. The results from a virtual screening campaign are often analyzed using metrics like the enrichment factor, which measures how effectively the method enriches the top fraction of the ranked database with active compounds. researchgate.net

| Screening Method | Principle | Input Requirement | Typical Output |

|---|---|---|---|

| Ligand-Based Virtual Screening | Searching for molecules that match the features of a known active ligand (pharmacophore). mdpi.com | A validated 3D pharmacophore model. dovepress.com | A ranked list of compounds based on pharmacophore fit score. etflin.com |

| Structure-Based Virtual Screening | Predicting the binding of ligands to a target's 3D structure using molecular docking. nih.gov | A high-resolution 3D structure of the target protein. researchgate.net | A ranked list of compounds based on predicted binding affinity (docking score). ekb.eg |

Biological Target Identification and Mechanism of Action Studies for 4 Arylmaleimide Deriv. 6p

Enzyme Inhibition and Activation Studies

The inhibitory potential of 4-arylmaleimide deriv. 6p against various enzyme families has been a primary focus of its characterization. The maleimide (B117702) scaffold is known to react with nucleophilic residues, such as the cysteine thiol group, suggesting a potential for interaction with specific enzyme classes. ontosight.ai

Investigation of Cysteine Proteases as Potential Targets

Cysteine proteases, characterized by a nucleophilic cysteine in their catalytic triad, represent a potential class of targets for 4-arylmaleimide derivatives. biocompare.comfrontiersin.org The reactivity of the maleimide group makes it a candidate for irreversible inhibition of these enzymes. biocompare.com While the broader class of maleimides has been explored as cysteine protease inhibitors, specific data on the inhibitory activity of this compound against a panel of cysteine proteases is not extensively detailed in the public domain. General studies on related compounds show that modifications to the maleimide core can significantly impact potency and selectivity against specific cysteine proteases like cathepsins and calpains. targetmol.comresearchgate.net

Analysis of Kinase Inhibition Profiles

To illustrate the type of data generated in such studies, the following table presents hypothetical inhibition data for a related 4-arylmaleimide derivative against a panel of kinases.

| Kinase Target | IC₅₀ (nM) | % Inhibition at 1 µM |

| GSK-3β | 15 | 95 |

| CDK2/cyclin A | >1000 | <10 |

| PKA | 850 | 25 |

| PKCα | >1000 | <5 |

| ROCK1 | 600 | 40 |

This table is a hypothetical representation based on typical kinase inhibition profiling.

Enzyme Kinetics and Mechanism of Inhibition

The mechanism of enzyme inhibition by maleimide derivatives is often covalent and irreversible, resulting from the formation of a stable thioether bond with a cysteine residue in the enzyme's active site. ontosight.ai This Michael addition reaction is a well-established mechanism for this class of compounds. Kinetic studies, such as Lineweaver-Burk plots, are crucial for determining the nature of inhibition (e.g., competitive, non-competitive, or irreversible). researchgate.net For an irreversible inhibitor like a maleimide derivative, the inhibition is typically time-dependent and cannot be overcome by increasing the substrate concentration. While specific kinetic parameters for this compound are not available, the expected mechanism would be consistent with this covalent modification.

Receptor Binding and Ligand-Target Interactions

Beyond enzymatic targets, the interaction of this compound with cellular receptors is another important aspect of its pharmacological profiling.

Affinity and Selectivity Profiling against G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a major class of drug targets, and screening compounds for their affinity and selectivity against a panel of these receptors is a standard part of drug discovery. nih.govnih.gov Pyrrolidine-2,5-dione derivatives, a core structure within 4-arylmaleimides, have been reported to exhibit binding affinities for aminergic GPCRs, including serotonin (B10506) receptors. researchgate.net However, specific data detailing the binding profile of this compound against a comprehensive panel of GPCRs has not been published. Such studies would typically involve radioligand binding assays to determine the binding affinity (Ki) at various receptor subtypes.

The following is a hypothetical table illustrating the kind of data that would be generated from a GPCR binding screen.

| GPCR Target | Binding Affinity (Ki, nM) |

| 5-HT₁A | >10,000 |

| 5-HT₂A | 1,500 |

| D₂ | >10,000 |

| α₁A | 8,000 |

| M₁ | >10,000 |

This table is a hypothetical representation based on typical GPCR binding assay results.

Nuclear Receptor Modulation Studies

Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate gene expression and are involved in a wide range of physiological processes. wikipedia.orgnih.gov The modulation of these receptors by small molecules can have profound effects on cellular function. fluorochem.co.uk While some natural products and synthetic compounds have been identified as modulators of nuclear receptors like the pregnane (B1235032) X receptor (PXR) and farnesoid X receptor (FXR), there is currently no specific information available in the scientific literature regarding the interaction of this compound with any nuclear receptors. mdpi.com Studies in this area would involve assays to assess the ability of the compound to act as an agonist or antagonist of specific nuclear receptors, thereby influencing the transcription of their target genes. nih.gov

Cellular Pathway Modulation and Interrogation

The biological activity of a compound is defined by its ability to modulate cellular pathways. Research into this compound has begun to uncover its effects on critical cellular processes, including apoptosis, cell cycle, and stress responses.

Investigation of Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. While studies on some complex synthetic derivatives have shown the induction of apoptosis, direct evidence for this compound is still emerging. researchgate.netnih.gov For instance, certain amiloride (B1667095) derivatives have been shown to induce apoptosis through the depletion of endoplasmic reticulum (ER) Ca2+ stores, leading to ER stress. nih.gov Similarly, studies on other classes of derivatives, such as 5-ene-2-arylaminothiazol-4(5H)-ones, have demonstrated apoptosis induction in breast cancer cells via both intrinsic and extrinsic pathways, involving the activation of caspases 7, 8, 9, and 10 and effects on proteins like p53, cytochrome C, and Bax. nih.gov While these findings highlight potential mechanisms for related scaffolds, specific investigations are required to determine if this compound employs similar apoptotic pathways.

Effects on Cell Cycle Progression and Signal Transduction Cascades

The compound this compound has demonstrated significant anti-inflammatory effects by modulating key signal transduction cascades. researchgate.net In a mouse model of lung inflammation, treatment with compound 6p led to a marked decrease in pro-inflammatory proteins. researchgate.net This suggests an interruption of signaling pathways critical for the inflammatory response.

Specifically, the compound was found to reduce the levels of several key signaling molecules, as detailed in the table below.

| Affected Protein | Effect of Compound 6p | Signaling Pathway Implication |

| TNF-α | Decrease | Inflammation, Apoptosis |

| IL-6 | Decrease | Inflammation, Immune Response |

| NF-κB | Decrease | Inflammation, Cell Survival |

| STAT3 | Decrease | Cell Proliferation, Inflammation |

| COX-2 | Decrease | Inflammation, Pain |

| iNOS | Decrease | Inflammation, Oxidative Stress |

| IκBα | Increase | Inhibition of NF-κB Pathway |

This table summarizes the observed effects of compound 6p on key proteins involved in signal transduction, based on available research findings. researchgate.net

Furthermore, studies on other aryl-labdane derivatives have shown an ability to induce cell cycle arrest at the sub-G1 phase, which is often indicative of apoptosis. researchgate.net While this provides a plausible mechanism for antiproliferative activity, further studies are needed to confirm if this compound specifically induces cell cycle arrest.

Modulation of Autophagy and Cellular Stress Responses

Autophagy is a catabolic process where cells degrade and recycle their own components, serving as a survival mechanism under stress but also as a form of programmed cell death. nih.govnih.gov The interplay between autophagy and apoptosis is complex; for example, caspases, the primary drivers of apoptosis, have also been found to regulate autophagy. researchgate.net

While direct studies on this compound's effect on autophagy are limited, research on structurally related compounds provides some insight. For example, one aryl-labdane derivative was found to exert its cytotoxic effects through autophagy-induced cell death. researchgate.net Cells are equipped with various stress response pathways, such as the unfolded protein response (UPR) and the heat shock response (HSR), to maintain homeostasis when faced with stressors like chemical exposure or nutrient deprivation. mdpi.comnih.gov Given that some derivatives can induce ER stress, it is plausible that this compound could also modulate these cellular stress responses, a hypothesis that warrants further investigation. nih.gov

Protein-Ligand Interaction Mechanisms of this compound

Understanding how a ligand binds to its target protein is fundamental to drug design. This involves characterizing the nature of the chemical bond (covalent or non-covalent) and identifying the specific binding location.

Covalent versus Non-Covalent Binding Mechanisms

The interaction between a ligand and a protein can be either a reversible, non-covalent association or a more permanent, covalent bond. nih.gov The maleimide scaffold contains a Michael acceptor, a chemical group known to form covalent bonds with nucleophilic amino acid residues like cysteine. sci-hub.se

However, the nature of the binding is not solely determined by the presence of a reactive group. Studies involving the interaction of this compound with Bovine Serum Albumin (BSA) have indicated a non-covalent binding mechanism. mdpi.com Thermodynamic analysis of this interaction revealed that the binding was spontaneous and primarily driven by enthalpy, with van der Waals forces and hydrogen bonding identified as the main interacting forces. mdpi.com This suggests that despite the presence of a potentially reactive maleimide moiety, the interaction with BSA is non-covalent. It is important to note that the binding mechanism can be target-dependent, and covalent interactions with other proteins containing appropriately positioned nucleophiles cannot be ruled out.

Identification of Specific Binding Sites and Residues

Identifying the precise location where a ligand binds to a protein is crucial for understanding its mechanism of action. drughunter.com For this compound, a specific binding site has been identified on Bovine Serum Albumin (BSA), a well-characterized carrier protein. mdpi.commdpi.com

Fluorescence spectroscopy and molecular docking studies have consistently shown that this compound binds to Site II, which is located in sub-domain IIIA of BSA. mdpi.com This specific interaction is supported by both experimental data and computational modeling. mdpi.com

| Parameter | Finding | Methodology |

| Target Protein | Bovine Serum Albumin (BSA) | Spectroscopy, Molecular Docking |

| Binding Site Location | Site II (Sub-domain IIIA) | Fluorescence Spectroscopy, Docking |

| Primary Binding Forces | Van der Waals forces, Hydrogen bonding | Thermodynamic Analysis |

| Binding Nature | Non-Covalent, Spontaneous | Thermodynamic Analysis |

This table presents the identified binding characteristics of this compound with Bovine Serum Albumin (BSA). mdpi.com

While the binding site on BSA is well-defined, the specific molecular targets responsible for the compound's anti-inflammatory and potential cytotoxic effects remain to be fully elucidated.

Compound Names

| Abbreviation/Shorthand | Full Chemical Name |

| This compound | 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-ethoxyphenyl)methylidene]benzohydrazide |

| BSA | Bovine Serum Albumin |

Conformational Changes Induced upon Binding

The mechanism of action for many 4-arylmaleimide derivatives involves direct interaction and inhibition of protein kinases. The binding of these inhibitors to the ATP-binding site of kinases such as Glycogen (B147801) Synthase Kinase-3β (GSK-3β) induces specific conformational changes in the protein, which are crucial for their inhibitory activity.

Studies involving X-ray crystallography and molecular docking have provided detailed insights into these interactions. For instance, the co-crystallization of 3-anilino-4-arylmaleimide derivatives with GSK-3β (PDB ID: 1Q4L) reveals that the maleimide core acts as a scaffold, positioning the aryl substituents to form key interactions within the active site. tandfonline.comactapharmsci.comresearchgate.net The binding is typically characterized by a network of hydrogen bonds and hydrophobic interactions.

The binding of a 3-anilino-4-arylmaleimide inhibitor within the GSK-3β active site involves the maleimide core occupying a hydrophobic region. actapharmsci.com The inhibitor's NH group and one of the acyl groups can act as hydrogen bond donors and acceptors, respectively. actapharmsci.com Flexible docking simulations have shown that upon binding of an inhibitor, several residues in the active site, such as Phe67, Val70, Asp133, and Arg141, can undergo conformational shifts to accommodate the ligand. nih.gov This induced-fit mechanism highlights the flexibility of the kinase active site and its importance for inhibitor recognition and binding. nih.gov

Table 1: Key Interactions and Conformational Aspects of 4-Arylmaleimide Derivatives with GSK-3β

| Interacting Residue/Region | Type of Interaction | Consequence of Binding | Reference |

| Val135 | Hydrogen Bond | Stabilizes the inhibitor-protein complex. | researchgate.net |

| Lys183 | Hydrogen Bond | Anchors the inhibitor within the ATP-binding pocket. | researchgate.net |

| Phe67, Val70, Asp133, Arg141 | Hydrophobic/Electrostatic | Residues may undergo conformational changes to optimize fit. | nih.gov |

| Hinge Region | Hydrogen Bonds | The maleimide scaffold often forms hydrogen bonds, mimicking ATP binding. | tandfonline.comactapharmsci.com |

These structural insights are fundamental for structure-based drug design, allowing for the optimization of inhibitor potency and selectivity by modifying the arylmaleimide scaffold to enhance these specific interactions.

Omics-Based Approaches for Target Discovery and Pathway Elucidation

Omics technologies are powerful tools for unbiased, large-scale analysis of biological molecules and are instrumental in identifying the targets of novel compounds and elucidating their mechanisms of action. nih.gov For 4-arylmaleimide derivatives, which often target fundamental cellular processes, these approaches can reveal the full spectrum of their biological effects.

Proteomic Profiling (e.g., quantitative proteomics, activity-based protein profiling)

Quantitative proteomics, such as Tandem Mass Tag (TMT)-based analysis, allows for the comprehensive measurement of protein expression changes in cells following treatment with a compound. nih.govmdpi.com This approach can identify not only the primary target but also off-target effects and downstream pathway modulations. For an anti-cancer 4-arylmaleimide derivative, proteomic profiling of treated cancer cells could reveal alterations in proteins involved in cell cycle control, apoptosis, and signal transduction. nih.gov

For instance, studies on other targeted cancer therapies have used proteomics to uncover mechanisms of action by identifying changes in protein phosphorylation and abundance in key cancer-related pathways. mdpi.com By comparing the protein profiles of treated and untreated cells, researchers can generate hypotheses about the compound's mechanism, which can then be validated by other methods. nih.govnih.gov This technique is particularly useful for analyzing the complex interactions within the tumor microenvironment. nih.gov

Transcriptomic Analysis (e.g., RNA-seq, microarray) for Gene Expression Changes

Transcriptomic analysis provides a snapshot of the messenger RNA (mRNA) present in a cell at a specific time, indicating which genes are actively being expressed. Treating cells with a 4-arylmaleimide kinase inhibitor and subsequently performing RNA-sequencing (RNA-seq) or microarray analysis can identify gene expression signatures associated with the drug's activity. universiteitleiden.nlnih.gov

This method has been used to predict the cardiotoxicity of various kinase inhibitors by identifying a specific gene signature in human cardiomyocyte-like cells. universiteitleiden.nl For a 4-arylmaleimide derivative targeting a specific kinase, transcriptomic analysis could reveal the upregulation of tumor suppressor genes or the downregulation of oncogenes. For example, analysis of cells treated with Aurora kinase inhibitors showed a significant increase in the expression of the cell cycle inhibitor CDKN1A. researchgate.net Such analyses provide a comprehensive view of the cellular response to the inhibitor and can help in identifying biomarkers for drug efficacy or resistance. nih.gov

Metabolomic Investigations for Metabolic Pathway Alterations

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. Untargeted metabolomic fingerprinting can reveal how a compound alters the metabolic state of a cell. frontiersin.orgfrontiersin.org As many kinase signaling pathways are intricately linked with cellular metabolism, a 4-arylmaleimide inhibitor could be expected to induce significant metabolic shifts.

By treating cells with the compound and analyzing the resulting changes in the metabolome using techniques like mass spectrometry, researchers can identify perturbed metabolic pathways. frontiersin.org For example, a metabolomic study on anti-MRSA phloroglucinol (B13840) derivatives suggested their mechanism of action was linked to the disruption of glycolysis. frontiersin.org This approach could pinpoint specific metabolic vulnerabilities in cancer cells that are induced by the 4-arylmaleimide derivative, potentially revealing novel therapeutic strategies or combination therapies.

Biochemical and Cell-Based Assays for Functional Characterization of this compound

Following target identification through broader omics approaches, specific biochemical and cell-based assays are required to functionally characterize the interaction between the 4-arylmaleimide derivative and its putative target.

Fluorescence-Based Assays for Enzyme Activity

Fluorescence-based assays are a cornerstone of drug discovery and are particularly well-suited for high-throughput screening (HTS) and kinetic analysis of enzyme inhibitors. nih.gov For 4-arylmaleimide derivatives that target kinases, several fluorescence assay formats are available to quantify their inhibitory potency. These assays are highly sensitive and can be performed in a continuous format to monitor reaction kinetics. biomolecularsystems.com

One common method is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). biomolecularsystems.combmglabtech.com In a kinase binding assay format, a europium-labeled antibody that recognizes the tagged kinase and a fluorescently labeled tracer that binds to the ATP site are used. When both are bound, a high TR-FRET signal is produced. An inhibitor competing for the ATP site, such as a 4-arylmaleimide derivative, will displace the tracer, leading to a decrease in the FRET signal. bmglabtech.comrevvity.com This allows for the determination of the inhibitor's affinity (IC₅₀ or Kᵢ).

Another approach measures kinase activity by detecting the amount of ATP remaining after the kinase reaction. The Kinase-Glo® assay, for example, uses a luciferase-based system where the light output is directly proportional to the ATP concentration. promega.com Active kinases consume ATP, leading to a lower signal; potent inhibitors prevent ATP consumption, resulting in a high luminescent signal. promega.com

Table 2: Principles of Common Fluorescence-Based Kinase Assays

| Assay Type | Principle | Signal Readout | Application for 4-Arylmaleimide Derivatives | Reference |

| TR-FRET Binding Assay | Competitive displacement of a fluorescent tracer from the kinase ATP site by the inhibitor. | Decrease in FRET signal. | Determination of binding affinity (IC₅₀, Kᵢ) in a high-throughput format. | biomolecularsystems.combmglabtech.comrevvity.com |

| Luminescent ATP-Depletion Assay (e.g., Kinase-Glo®) | Measurement of ATP remaining after a kinase reaction; inhibition preserves ATP. | Luminescence is inversely proportional to kinase activity. | Quantifying enzyme inhibition and determining IC₅₀ values. | promega.com |

| Fluorescence Polarization (FP) Assay | Displacement of a fluorescently labeled ADP tracer from an antibody by ADP produced during the kinase reaction. | Decrease in fluorescence polarization. | Monitoring kinase activity and screening for inhibitors. | bmglabtech.com |

| Thermal Shift Assay (FTS) | Ligand binding increases the thermal stability of the target protein, monitored by a fluorescent dye. | Increase in fluorescence upon protein unfolding. | Identification of direct binding between the inhibitor and the kinase. | nih.gov |

These assays are critical for confirming the direct inhibition of the target kinase, determining structure-activity relationships (SAR) for a series of 4-arylmaleimide analogues, and confirming their mechanism as ATP-competitive inhibitors.

Reporter Gene Assays for Pathway Activation

There is no available information in the public domain detailing the use of reporter gene assays to elucidate the signaling pathways modulated by this compound. Reporter gene assays are a common technique to study gene expression regulation and signal transduction pathways. acs.orgvulcanchem.com In these assays, a reporter gene is linked to a specific regulatory DNA sequence; activation of the pathway of interest leads to the expression of the reporter gene, which can be quantified. acs.org However, no studies have been found that apply this methodology to this compound.

High-Throughput Screening (HTS) Methodologies for Target Validation

Similarly, there is a lack of published research on the use of high-throughput screening (HTS) to validate the biological targets of this compound. HTS is a drug discovery process that involves the automated testing of large numbers of compounds for their activity against a specific biological target. researchgate.net This methodology is crucial for identifying "hits" from large compound libraries, which can then be further optimized. researchgate.net Despite the importance of HTS in modern drug discovery, no records of its application for the target validation of this compound are present in the surveyed scientific literature.

Computational and Theoretical Studies of 4 Arylmaleimide Deriv. 6p

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They allow for the detailed investigation of a molecule's electronic environment, which governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties